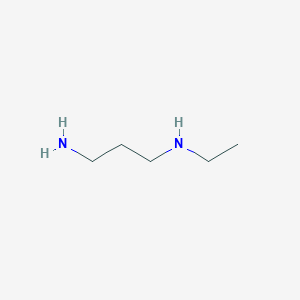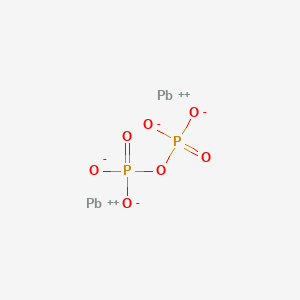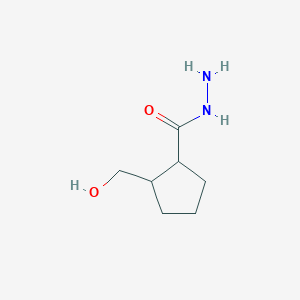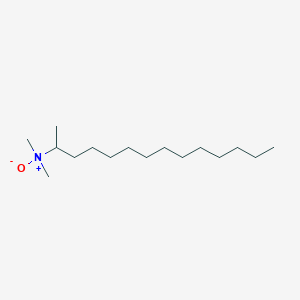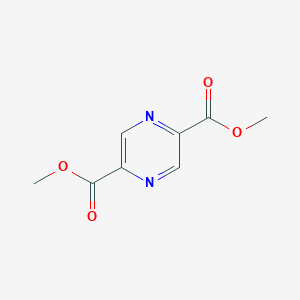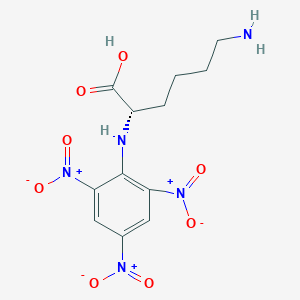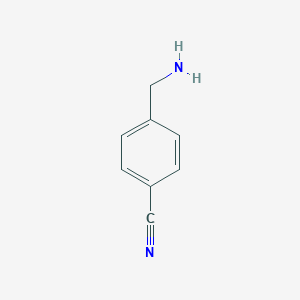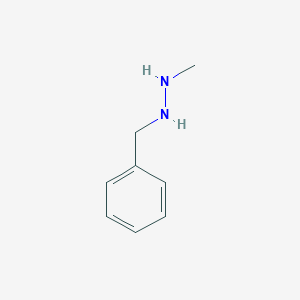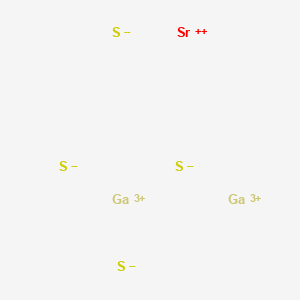
Digallium strontium tetrasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digallium strontium tetrasulphide (GST) is a semiconductor material that has gained significant attention in the field of optoelectronics due to its unique properties. GST is a ternary chalcogenide compound that has a wide range of applications in various fields, including photovoltaics, memory devices, and sensors.
Mecanismo De Acción
The mechanism of action of Digallium strontium tetrasulphide is based on its unique electronic and optical properties. Digallium strontium tetrasulphide has a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for photovoltaic and optical sensing applications. In memory devices, Digallium strontium tetrasulphide undergoes a phase-change from a crystalline phase to an amorphous phase upon heating, which results in a change in its electrical resistance. This phase-change behavior is reversible, which makes Digallium strontium tetrasulphide an ideal material for non-volatile memory applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Digallium strontium tetrasulphide. However, some studies have reported that Digallium strontium tetrasulphide nanoparticles have low toxicity and biocompatibility, which makes them suitable for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Digallium strontium tetrasulphide in lab experiments include its tunable bandgap, high absorption coefficient, and unique phase-change behavior. However, the limitations of using Digallium strontium tetrasulphide in lab experiments include its high synthesis cost, limited availability, and difficulty in controlling the stoichiometry of the material.
Direcciones Futuras
There are several future directions for the research on Digallium strontium tetrasulphide, including the development of low-cost synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its application in biomedical imaging and therapy. Additionally, the combination of Digallium strontium tetrasulphide with other materials, such as graphene and quantum dots, can lead to the development of new materials with enhanced properties and performance.
Métodos De Síntesis
Digallium strontium tetrasulphide can be synthesized by various methods, including chemical vapor deposition, co-sputtering, and thermal evaporation. Among these methods, chemical vapor deposition is the most widely used technique for the synthesis of Digallium strontium tetrasulphide. In this method, gallium, strontium, and sulfur precursors are introduced into a reactor chamber, and the reaction is carried out at high temperatures and low pressures. The resulting Digallium strontium tetrasulphide film has a high purity and crystalline quality.
Aplicaciones Científicas De Investigación
Digallium strontium tetrasulphide has been extensively studied for its application in various fields, including photovoltaics, memory devices, and sensors. In photovoltaics, Digallium strontium tetrasulphide has been used as a absorber layer in thin-film solar cells due to its high absorption coefficient and tunable bandgap. In memory devices, Digallium strontium tetrasulphide has been used as a phase-change material in non-volatile memory due to its unique phase-change behavior. In sensors, Digallium strontium tetrasulphide has been used as a sensing material for gas sensing and optical sensing due to its high sensitivity and selectivity.
Propiedades
Número CAS |
12592-70-0 |
|---|---|
Nombre del producto |
Digallium strontium tetrasulphide |
Fórmula molecular |
Ga2S4Sr |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
digallium;strontium;tetrasulfide |
InChI |
InChI=1S/2Ga.4S.Sr/q2*+3;4*-2;+2 |
Clave InChI |
DBIBBLIRTSKXLX-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
Otros números CAS |
12592-70-0 |
Sinónimos |
digallium strontium tetrasulphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



